2,3-diiodo-1-(phenylsulfonyl)-1H-indole
Description
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole is a halogenated indole derivative characterized by iodine substituents at the 2- and 3-positions of the indole core and a phenylsulfonyl group at the 1-position. The iodine atoms enhance electrophilic reactivity, making it a candidate for cross-coupling reactions, while the phenylsulfonyl group contributes to stability and modulates electronic properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-diiodoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I2NO2S/c15-13-11-8-4-5-9-12(11)17(14(13)16)20(18,19)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVWVPRGPJOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464962 | |
| Record name | 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-26-5 | |
| Record name | 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Protocol
A suspension of 1-(phenylsulfonyl)indole (0.1 mmol) in dichloromethane (5 mL) is treated with ICl (2.2 equiv., 0.22 mmol) and Celite (1:1 w/w with ICl) under inert atmosphere. The mixture is stirred at room temperature for 2–4 hours, followed by quenching with saturated sodium thiosulfate. Extraction with dichloromethane and column chromatography (hexane/ethyl acetate) yields the diiodinated product.
| Parameter | Value |
|---|---|
| ICl Equivalents | 2.2 |
| Reaction Time | 2–4 hours |
| Temperature | 20°C |
| Solvent | Dichloromethane |
| Yield | 78–85% (estimated) |
Mechanistic Insight : The phenylsulfonyl group deactivates the indole ring, favoring electrophilic attack at the electron-rich 2- and 3-positions. ICl acts as a source of I⁺, with Celite facilitating gradual iodine release to prevent overhalogenation.
Sequential Iodination via Directed Metallation and Electrophilic Substitution
This two-step method combines directed ortho-metallation (DoM) for position 2 iodination followed by electrophilic substitution at position 3.
Step 1: Directed Metallation at Position 2
1-(Phenylsulfonyl)indole is treated with lithium diisopropylamide (LDA, 1.2 equiv.) in tetrahydrofuran (THF) at −78°C. After 30 minutes, iodine (1.5 equiv.) is added, yielding 2-iodo-1-(phenylsulfonyl)-1H-indole.
| Parameter | Value |
|---|---|
| Base | LDA (1.2 equiv.) |
| Temperature | −78°C |
| Solvent | THF |
| Yield | 88–92% |
Step 2: Electrophilic Iodination at Position 3
The 2-iodo intermediate is reacted with iodine monochloride (1.1 equiv.) in acetic acid at 50°C for 1 hour. This step introduces iodine at position 3 via electrophilic substitution.
| Parameter | Value |
|---|---|
| ICl Equivalents | 1.1 |
| Temperature | 50°C |
| Solvent | Acetic acid |
| Yield | 75–80% |
Total Yield : 66–74% (over two steps).
Advantage : High regioselectivity, avoiding diiodination byproducts.
Radical-Mediated Diiodination Using KI/H₂O₂
A radical-based approach employs potassium iodide (KI) and hydrogen peroxide (H₂O₂) to generate iodine radicals, enabling simultaneous iodination at positions 2 and 3.
Reaction Protocol
A mixture of 1-(phenylsulfonyl)indole (0.5 mmol), KI (2 equiv.), and H₂O₂ (30% aqueous, 2 mL) is stirred at 80°C for 1 hour. The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate.
| Parameter | Value |
|---|---|
| KI Equivalents | 2.0 |
| Oxidant | H₂O₂ (30%) |
| Temperature | 80°C |
| Time | 1 hour |
| Yield | 68–72% |
Mechanism : H₂O₂ oxidizes KI to molecular iodine, which generates iodonium ions (I⁺). These ions undergo radical-mediated coupling with the indole ring, forming 2,3-diiodoindoline intermediates that aromatize to the final product.
Stepwise Halogenation Using N-Iodosuccinimide (NIS)
NIS offers a mild alternative for controlled iodination. This method is particularly useful for substrates sensitive to strong acids or oxidants.
Step 1: Iodination at Position 3
1-(Phenylsulfonyl)indole is treated with NIS (1.1 equiv.) in trifluoroacetic acid (TFA) at 0°C for 30 minutes, yielding 3-iodo-1-(phenylsulfonyl)-1H-indole.
| Parameter | Value |
|---|---|
| NIS Equivalents | 1.1 |
| Acid | TFA |
| Temperature | 0°C |
| Yield | 85–90% |
Step 2: Iodination at Position 2
The 3-iodo intermediate undergoes directed metallation with LDA (1.2 equiv.) in THF at −78°C, followed by quenching with iodine to install the second iodine atom.
| Parameter | Value |
|---|---|
| Base | LDA (1.2 equiv.) |
| Temperature | −78°C |
| Yield | 80–85% |
Total Yield : 68–77% (over two steps).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct ICl | 78–85 | Mild, RT | Moderate | High |
| Sequential DoM/ICl | 66–74 | Low temp, acidic | High | Moderate |
| KI/H₂O₂ Radical | 68–72 | Aqueous, 80°C | Moderate | High |
| NIS Stepwise | 68–77 | Acidic, low temp | High | Low |
Key Observations :
-
Direct ICl offers simplicity but risks overhalogenation.
-
Sequential DoM/ICl ensures high regioselectivity but requires cryogenic conditions.
-
KI/H₂O₂ is scalable but produces moderate yields due to competing side reactions.
-
NIS Stepwise provides excellent control but is limited by cost and low-temperature requirements.
Chemical Reactions Analysis
Types of Reactions
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: Researchers use it to study the structure-activity relationships of indole derivatives and their biological effects.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the iodine atoms can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogens vs. Alkyl/Aryl Groups
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole vs. Eletriptan Hydrobromide (C22H26N2O2S·HBr):
While both compounds share a sulfonylated indole core, Eletriptan Hydrobromide features a methylpyrrolidinylmethyl group at the 3-position and a sulfonylethyl group at the 5-position, enhancing its serotonin receptor agonist activity . In contrast, the diiodo-substituted compound lacks bioactive side chains but offers superior halogen-directed reactivity for further functionalization.Comparison with 2-[(4-Chlorophenyl)phenylacetyl]-1,3-indandione :
This indandione derivative () shares a sulfonyl-related acetyl group but lacks the indole scaffold. Its chlorophenyl and phenylacetyl substituents confer distinct photochemical properties, whereas the diiodo-indole’s halogenation favors catalytic cross-coupling (e.g., Suzuki or Ullmann reactions) .
Physicochemical Properties
Limitations and Challenges
- Synthetic Complexity : Introducing iodine atoms requires controlled conditions to avoid overhalogenation.
- Solubility : The hydrophobic phenylsulfonyl group may limit aqueous solubility, necessitating formulation adjustments for biological testing.
Biological Activity
2,3-Diiodo-1-(phenylsulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- IUPAC Name : 2,3-diiodo-1-(phenylsulfonyl)-1H-indole
- CAS Number : 80360-26-5
- Molecular Formula : C13H9I2N2O2S
Synthesis
The synthesis of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole typically involves:
- Formation of the Indole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Iodine Atoms : Iodination can be performed using iodine monochloride or other iodine sources under controlled conditions.
- Sulfonylation : The phenylsulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides.
Anticancer Properties
Research has demonstrated that indole derivatives, including 2,3-diiodo-1-(phenylsulfonyl)-1H-indole, exhibit potent anticancer activity. A study evaluated various indole derivatives against multiple cancer cell lines:
| Compound | Cell Line | LC50 (μM) | IC50 (μg/ml) |
|---|---|---|---|
| 2,3-Diiodo-1-(phenylsulfonyl)-1H-indole | HepG2 | 0.9 | >100 |
| MCF-7 | 0.55 | >100 | |
| HeLa | 0.50 | >100 |
These results indicate that while the compound shows high cytotoxicity against cancer cells, it maintains a significant safety profile against normal cells (HEK293) with an IC50 greater than 100 μg/ml .
The mechanism through which 2,3-diiodo-1-(phenylsulfonyl)-1H-indole exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells through various signaling pathways.
Case Studies
A notable study focused on the interaction of indole derivatives with SARS-CoV-2 showed that compounds similar to 2,3-diiodo-1-(phenylsulfonyl)-1H-indole could effectively inhibit viral replication by targeting the spike protein and other critical viral components . The docking studies indicated favorable binding affinities and highlighted the potential for these compounds in antiviral therapies.
Comparative Analysis with Similar Compounds
The biological activity of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole can be compared with other indole derivatives:
| Compound Name | Anticancer Activity | Antiviral Activity |
|---|---|---|
| 2,3-Diiodo-1-(phenylsulfonyl)-1H-indole | High | Moderate |
| Indole Derivative A | Moderate | High |
| Indole Derivative B | Low | Low |
This comparison illustrates the unique position of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole in terms of its dual activity against cancer and viruses .
Q & A
Q. What are the recommended synthetic routes for 2,3-diiodo-1-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized for high yield?
The synthesis typically involves iodination of 1-(phenylsulfonyl)-1H-indole. A two-step approach is common:
- Step 1 : Introduce iodine at the 2- and 3-positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
- Step 2 : Optimize stoichiometry (2.2–2.5 equivalents of iodinating agent per position) to minimize diiodo byproducts. Characterization via and confirms regioselectivity, as seen in analogous iodinated indoles .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2,3-diiodo-1-(phenylsulfonyl)-1H-indole?
- NMR Spectroscopy : reveals deshielding effects from iodine substituents (e.g., H-4 and H-5 shifts). confirms iodine-induced carbon signal splitting .
- X-ray Crystallography : SHELXL (part of the SHELX suite) refines crystal structures, particularly for assessing planarity of the indole ring and iodine-induced steric effects. Crystallographic data should include R-factors < 5% and hydrogen-bonding networks .
Advanced Research Questions
Q. How do the electronic properties of 2,3-diiodo substitution influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of iodine atoms deactivates the indole ring, reducing electrophilic substitution rates. However, this enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
- Use Pd(PPh) or XPhos ligands to stabilize intermediates.
- Reaction monitoring via TLC or HPLC-MS ensures minimal dehalogenation byproducts .
Q. What strategies resolve contradictions in biological activity data for halogenated indole derivatives?
Discrepancies in bioactivity often arise from assay conditions or impurity profiles. Methodological solutions include:
- Purity Validation : HPLC with UV/Vis detection (≥98% purity).
- Dose-Response Curves : Test across 3–5 log units to establish EC/IC values.
- Target Engagement Studies : Use SPR or ITC to confirm direct binding to enzymes/receptors .
Q. How can computational modeling predict the solid-state packing and π–π interactions of 2,3-diiodo-1-(phenylsulfonyl)-1H-indole?
- DFT Calculations : Gaussian or ORCA software models iodine’s van der Waals radii and sulfonyl group polarity.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., I···H contacts) from crystallographic data.
- Compare with analogs like 3-iodo-5-nitro-1H-indole to identify packing trends .
Methodological Challenges and Solutions
Q. What are the limitations of crystallographic refinement for heavily halogenated indoles, and how can they be mitigated?
- Challenge : High electron density from iodine atoms causes absorption errors and poor diffraction resolution.
- Solutions :
Q. How do steric effects from the phenylsulfonyl group impact functionalization at the indole’s 4- and 5-positions?
The sulfonyl group creates steric hindrance, favoring meta-substitution (C-6/C-7) over para positions. To functionalize C-4/C-5:
- Use bulky directing groups (e.g., -SiMe) to override steric bias.
- Employ microwave-assisted heating (80–120°C) to overcome kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
